![molecular formula C14H18FNO2 B2952646 (2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477888-90-7](/img/structure/B2952646.png)
(2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a dimethylamino group and a fluoropropoxyphenyl group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the enone backbone: This can be achieved through an aldol condensation reaction between an appropriate ketone and aldehyde.
Introduction of the dimethylamino group: This step may involve the use of dimethylamine in the presence of a base.
Attachment of the fluoropropoxyphenyl group: This can be done through nucleophilic substitution reactions using a fluoropropoxyphenyl halide.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or hydroxylated derivatives.
Reduction: Reduction reactions may convert the enone to an alcohol or alkane.
Substitution: The dimethylamino and fluoropropoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones, carboxylic acids, or alcohols.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in organic synthesis.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Manufacturing: Use in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of (2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: Lacks the fluoropropoxy group.
(2E)-3-(dimethylamino)-1-[4-(methoxy)phenyl]prop-2-en-1-one: Contains a methoxy group instead of a fluoropropoxy group.
Uniqueness
- The presence of the fluoropropoxy group may impart unique electronic and steric properties, affecting the compound’s reactivity and biological activity.
特性
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-16(2)10-8-14(17)12-4-6-13(7-5-12)18-11-3-9-15/h4-8,10H,3,9,11H2,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAYLYBKBCXSQO-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2952563.png)
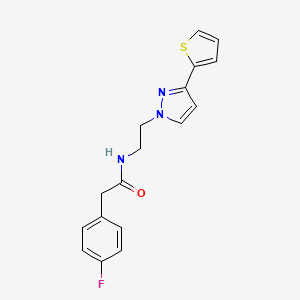
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2952570.png)


![2-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2952575.png)
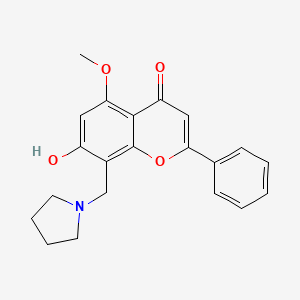
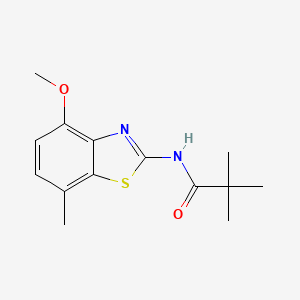
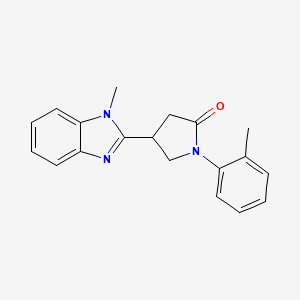
![N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2952582.png)
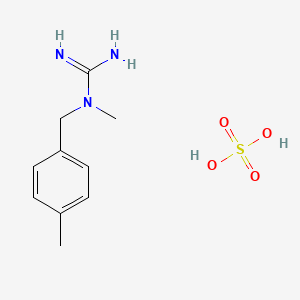
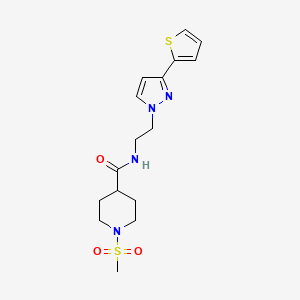
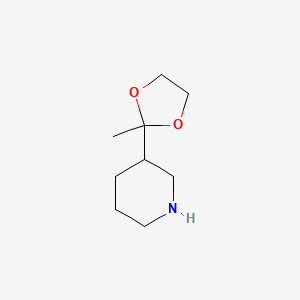
![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2952586.png)
